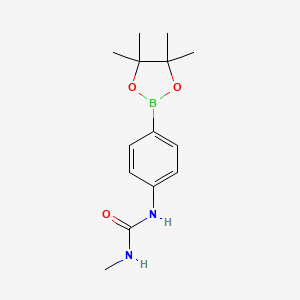
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Vue d'ensemble
Description
The compound 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a derivative of phenyl urea with a boron-containing dioxaborolane group attached to the phenyl ring. This structure is indicative of its potential use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The presence of the dioxaborolane group suggests that it may be useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas involves the reaction of substituted aniline with difluorobenzoyl isocyanates . Similarly, the synthesis of 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method, which likely involves the initial formation of an amine followed by its reaction with an isocyanate containing the dioxaborolane group .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. The crystal structure of a related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonding . For the compound of interest, a similar analysis using X-ray diffraction and density functional theory (DFT) calculations would provide insights into its conformation and electronic structure .
Chemical Reactions Analysis
The presence of the dioxaborolane group in the compound suggests its potential involvement in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of such urea derivatives can be further explored through their interaction with various reagents and catalysts, potentially leading to a wide range of organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For instance, the solubility of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas in organic solvents suggests that similar compounds, including the one of interest, may also exhibit good solubility, facilitating their use in chemical reactions . DFT studies, as performed on the related diisopropyl derivative, can reveal the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is involved in the synthesis of complex boric acid ester intermediates with benzene rings. These intermediates are obtained through substitution reactions and are characterized using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. The molecular structures are further investigated using density functional theory (DFT), comparing the results with X-ray diffraction values to confirm consistency. This detailed characterization sheds light on the physicochemical properties of the compounds, making them subjects of interest for various scientific studies (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential and frontier molecular orbitals of these compounds are explored using DFT to reveal their electronic properties. Such investigations are critical for understanding the reactivity, stability, and interactions of these molecules with other chemical entities. This research contributes to the broader field of material science, particularly in the development of new materials with potential applications in catalysis, organic synthesis, and possibly even in electronics (Huang et al., 2021).
Vibrational Properties Studies
Further studies focus on the vibrational properties of related compounds, providing insights into the structural dynamics and stability of materials derived from this compound. These studies utilize both DFT and TD-DFT calculations to analyze spectroscopic data, geometrical parameters, and perform MEP, FMO, and NBO analysis. Such comprehensive analyses are essential for the development of new compounds with optimized properties for specific applications (Wu et al., 2021).
Propriétés
IUPAC Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590404 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874290-99-0 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

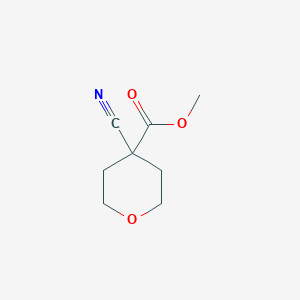



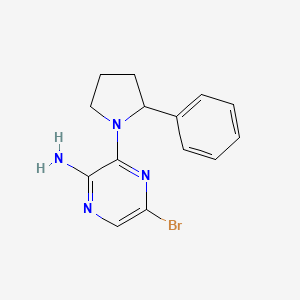

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
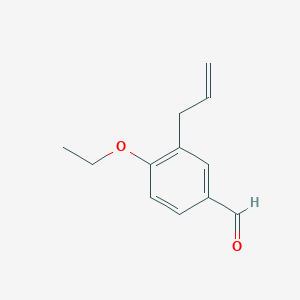
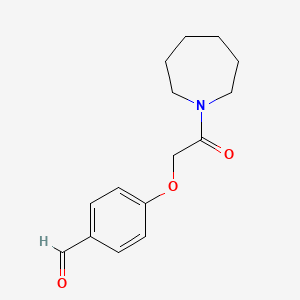

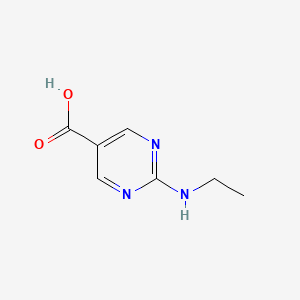
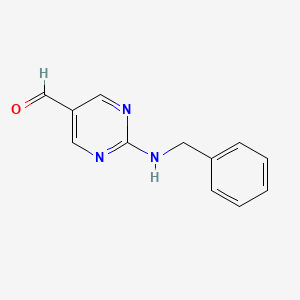

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)